2-Aminooctanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alpha-Aminosuberic Acid involves several steps. One common method is the Curtius rearrangement of azides derived from the corresponding carboxylic acids . The process typically involves the following steps:
Formation of the Azide: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2). The acyl chloride is then treated with sodium azide (NaN3) to form the corresponding azide.
Curtius Rearrangement: The azide is heated to induce the Curtius rearrangement, resulting in the formation of an isocyanate intermediate.
Hydrolysis: The isocyanate is hydrolyzed to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for DL-Alpha-Aminosuberic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DL-Alpha-Aminosuberic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
DL-Alpha-Aminosuberic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid metabolism and transport.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.
Mechanism of Action
The mechanism of action of DL-Alpha-Aminosuberic Acid involves its interaction with specific molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .
Comparison with Similar Compounds
DL-Alpha-Aminosuberic Acid can be compared with other similar compounds, such as:
Alpha-Aminobutyric Acid: Another alpha-amino acid with a shorter carbon chain.
Alpha-Aminoadipic Acid: Similar structure but with a different carbon chain length.
Alpha-Aminopimelic Acid: Another related compound with a different carbon chain length.
The uniqueness of DL-Alpha-Aminosuberic Acid lies in its specific carbon chain length and the position of the amino group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-aminooctanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-59-9 | |
Record name | 2-aminooctanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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